molecular formula C10H15N B14735822 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole CAS No. 6319-14-8

2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole

Cat. No.: B14735822
CAS No.: 6319-14-8
M. Wt: 149.23 g/mol
InChI Key: OAVLLIKEQACSRY-UHFFFAOYSA-N
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Description

2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole is a heterocyclic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the desired product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further saturate the bicyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
  • 1H-3a,7-Methanoazulene
  • Cedr-8-en-15-ol

Uniqueness

2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole is unique due to its specific methyl substitution and fused bicyclic structure

Properties

CAS No.

6319-14-8

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H15N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h2-3,7-10H,4-6H2,1H3

InChI Key

OAVLLIKEQACSRY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C3CC(C2C1)C=C3

Origin of Product

United States

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